molecular formula C17H22N2O4S2 B8042323 N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide) CAS No. 1099-76-9

N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide)

Cat. No.: B8042323
CAS No.: 1099-76-9
M. Wt: 382.5 g/mol
InChI Key: MBPUESRHKGVTCP-UHFFFAOYSA-N
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Description

N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C₁₄H₁₄N₂O₄S₂. It is a derivative of sulfonamide, characterized by its two benzene rings substituted with methyl groups and sulfonamide groups, connected by a methylene bridge.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting N,4-dimethylbenzenesulfonamide with methylene chloride in the presence of a strong base such as sodium hydroxide[_{{{CITATION{{{_2{Benzenesulfonamide, N,N'-methylenebisN,4-dimethyl- Structure ....

  • Stepwise Synthesis: Another method involves the stepwise reaction of N,4-dimethylbenzenesulfonyl chloride with ammonia to form the sulfonamide, followed by methylene bridging using formaldehyde[_{{{CITATION{{{_2{Benzenesulfonamide, N,N'-methylenebisN,4-dimethyl- Structure ....

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonamide groups to amines.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Sulfonyl chlorides and sulfonic acids from oxidation.

  • Amines from reduction.

  • Substituted sulfonamides from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfonamide groups with biological macromolecules. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the interaction of its sulfonamide groups with biological targets. The sulfonamide group can bind to enzymes and receptors, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and biological system.

Comparison with Similar Compounds

  • N,N'-Methylenebis(N-methylbenzene-1-sulfonamide)

  • N,N'-Methylenebis(N-ethylbenzene-1-sulfonamide)

  • N,N'-Methylenebis(N-propylbenzene-1-sulfonamide)

Uniqueness: N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide) is unique due to its specific substitution pattern on the benzene rings, which affects its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N,4-dimethyl-N-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-14-5-9-16(10-6-14)24(20,21)18(3)13-19(4)25(22,23)17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPUESRHKGVTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CN(C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323366
Record name N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099-76-9
Record name NSC403699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Methylenebis(N,4-dimethylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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